molecular formula C10H7NO2 B1320052 Isoquinoline-7-carboxylic acid CAS No. 221050-96-0

Isoquinoline-7-carboxylic acid

Cat. No.: B1320052
CAS No.: 221050-96-0
M. Wt: 173.17 g/mol
InChI Key: QUFUUBBLCOBJPH-UHFFFAOYSA-N
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Description

Isoquinoline-7-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of a carboxyl group at the seventh position of the isoquinoline ring. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Mechanism of Action

: Senerovic, L., Opsenica, D., Moric, I., Aleksic, I., Spasić, M., & Vasiljevic, B. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Advances in Experimental Medicine and Biology, 1282, 37–69. Link : “Anticancer Potential of Nature-Derived Isoquinoline Derivatives.” Chemistry of Natural Compounds, 59(3), 309–314. (2023). Link

Biochemical Analysis

Biochemical Properties

Isoquinoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to DNA and RNA, interfering with their normal functions and leading to changes in gene expression . This compound also inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding and enzyme activity . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exhibit therapeutic effects, such as antibacterial and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. This compound has also been shown to affect the tricarboxylic acid (TCA) cycle, leading to altered energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, this compound can be targeted to other organelles, such as mitochondria, where it can affect mitochondrial function and energy production . Post-translational modifications and targeting signals play a crucial role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring system . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Isoquinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Isoquinoline derivatives have shown potential as anticancer, antimalarial, and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and pharmaceuticals.

Comparison with Similar Compounds

Isoquinoline-7-carboxylic acid can be compared with other similar compounds, such as:

    Quinoline-7-carboxylic acid: Similar in structure but with a nitrogen atom at a different position.

    Isoquinoline-5-carboxylic acid: Differing by the position of the carboxyl group.

    Quinoline-3-carboxylic acid: Another related compound with the carboxyl group at the third position.

Uniqueness: this compound is unique due to its specific position of the carboxyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

isoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFUUBBLCOBJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594145
Record name Isoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221050-96-0
Record name Isoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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